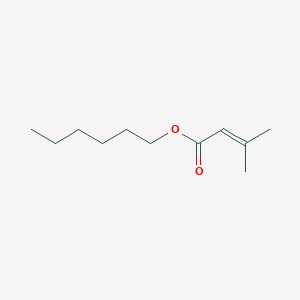

Hexyl 3-methyl-2-butenoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hexyl 3-methyl-2-butenoate, also known as this compound, is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.2753 g/mol . This ester is derived from 3-methyl-2-butenoic acid and hexanol, and it is known for its pleasant fruity odor, making it useful in the flavor and fragrance industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 3-methyl-2-butenoate typically involves the esterification of 3-methyl-2-butenoic acid with hexanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

3-Methyl-2-butenoic acid+HexanolAcid catalystHexyl 3-methyl-2-butenoate+Water

Industrial Production Methods

In an industrial setting, the esterification process is often carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. The use of azeotropic distillation or molecular sieves can enhance the efficiency of water removal. Additionally, enzymatic catalysis using lipases has been explored as a greener alternative for ester synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Hexyl 3-methyl-2-butenoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 3-methyl-2-butenoic acid and hexanol in the presence of an acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The double bond in the ester can be oxidized to form epoxides or diols using oxidizing agents such as peracids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: LiAlH4 in anhydrous ether.

Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Hydrolysis: 3-Methyl-2-butenoic acid and hexanol.

Reduction: Hexyl 3-methyl-2-butenol.

Oxidation: Epoxides or diols depending on the oxidizing agent used.

Wissenschaftliche Forschungsanwendungen

Flavoring and Fragrance Industry

Hexyl 3-methyl-2-butenoate is primarily utilized as a flavoring agent due to its pleasant fruity aroma reminiscent of apples. It is evaluated by the European Food Safety Authority (EFSA) for its safety and efficacy as a food additive. The compound is part of a larger group of flavoring substances that have been assessed for their potential health impacts and sensory attributes .

Key Findings:

- Flavor Profile: It contributes to the overall flavor complexity in food products, enhancing fruity notes.

- Safety Evaluations: Studies conducted by EFSA indicate that certain esters, including this compound, are generally recognized as safe when used within prescribed limits.

Metabolomics Research

In the field of metabolomics, this compound has been studied for its role in plant metabolism and its potential use as a biomarker for ripening processes. Research indicates that certain esters can serve as indicators of physiological changes in fruits during maturation .

Applications:

- Biomarker Development: The compound can be utilized to track metabolic changes in plants, aiding in understanding ripening mechanisms.

- Quality Control: Its presence can help assess the quality and maturity of agricultural products.

Chemical Synthesis

This compound is also relevant in synthetic organic chemistry, where it can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including esterification and transesterification processes.

Synthesis Insights:

- Reactivity: The double bond in the butenoate structure makes it susceptible to reactions such as polymerization and addition reactions.

- Intermediate Use: It can serve as a precursor for synthesizing other esters or alcohols with desirable properties.

Safety Evaluations

| Study | Findings |

|---|---|

| EFSA Evaluation | Generally recognized as safe within limits |

| Flavor Group Evaluation | Part of a group assessed for sensory attributes |

Case Study 1: Flavoring Agent Assessment

A study conducted by EFSA evaluated multiple flavoring substances, including this compound. The findings confirmed its safety for use in food products when adhering to specified concentration limits. This assessment supports its widespread use in the food industry.

Case Study 2: Metabolomics Application

Research published on metabolomics highlighted the utility of this compound as a biomarker for fruit ripening. The study demonstrated that measuring this compound's levels could provide insights into the physiological state of fruits during maturation, thus aiding agricultural practices.

Wirkmechanismus

The mechanism of action of Hexyl 3-methyl-2-butenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester can act as a substrate for esterases, leading to its hydrolysis and release of the corresponding acid and alcohol. Additionally, its double bond can participate in various biochemical reactions, influencing cellular pathways and signaling mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methyl-2-butenoic acid, methyl ester: Similar structure but with a methyl group instead of a hexyl group.

Hexanoic acid, 3-methyl-2-butenyl ester: Similar ester but with a different acid component.

Uniqueness

Hexyl 3-methyl-2-butenoate is unique due to its specific combination of a branched acid and a long-chain alcohol, which imparts distinct physicochemical properties and a characteristic fruity odor. This makes it particularly valuable in the flavor and fragrance industry compared to its similar compounds.

Eigenschaften

CAS-Nummer |

17627-41-7 |

|---|---|

Molekularformel |

C11H20O2 |

Molekulargewicht |

184.27 g/mol |

IUPAC-Name |

hexyl 3-methylbut-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h9H,4-8H2,1-3H3 |

InChI-Schlüssel |

OGBQOQXYUCEIHB-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)C=C(C)C |

Kanonische SMILES |

CCCCCCOC(=O)C=C(C)C |

Key on ui other cas no. |

17627-41-7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.